Kinase Selectivity Profile: Acrizanib vs. Multi-Targeted VEGFR Inhibitors (Axitinib)
Acrizanib demonstrates a significantly more restricted kinase inhibition profile compared to the multi-targeted receptor tyrosine kinase inhibitor Axitinib. Acrizanib exhibits ≤10% remaining kinase activity against only 13 wild-type kinases from a panel of over 400 kinases tested . In contrast, Axitinib potently inhibits multiple kinase targets including VEGFR-1 (IC₅₀ 0.1 nM), VEGFR-2 (IC₅₀ 0.2 nM), VEGFR-3 (IC₅₀ 0.1-0.3 nM), PDGFR-β (IC₅₀ 1.6 nM), and c-KIT (IC₅₀ 1.7 nM) .
| Evidence Dimension | Kinase selectivity (number of kinases inhibited with ≤10% remaining activity among >400 tested) |
|---|---|
| Target Compound Data | 13 kinases inhibited |
| Comparator Or Baseline | Axitinib: multi-targeted inhibition (VEGFR1-3, PDGFR-β, c-KIT) with IC₅₀ values ranging from 0.1 nM to 1.7 nM |
| Quantified Difference | Acrizanib inhibits only 13 of >400 kinases at ≤10% residual activity, whereas Axitinib shows potent activity across at least five distinct kinase targets |
| Conditions | Kinase inhibition panel (>400 wild-type kinases); BaF3-KDR cell-based assay (Acrizanib IC₅₀ 17.4 nM) |
Why This Matters
Researchers seeking VEGFR-2 inhibition with minimized off-target kinase activity should select Acrizanib over multi-targeted inhibitors like Axitinib to reduce confounding variables in mechanistic studies.
